Stereochemical Configuration Dictates Metabolic Pathway Partitioning: All-Trans vs. 13-Cis Acitretin Glucuronide
Acitretin O-beta-D-glucuronide (all-trans, CAS 99792-36-6) and 13-cis Acitretin O-beta-D-glucuronide (CAS 146090-81-5) differ fundamentally in their C13-C14 double-bond geometry. This stereochemical distinction directly governs hepatic metabolic partitioning: in the in situ isolated perfused rat liver, isoacitretin (13-cis) undergoes glucuronidation as the 'major, almost exclusive, route of metabolism,' whereas the all-trans acitretin parent additionally undergoes alpha-oxidation, chain shortening, and O-demethylation alongside glucuronidation [1]. Consequently, the two glucuronide metabolites originate from distinct precursor pools and exhibit different formation kinetics, necessitating separate reference standards for accurate quantification in pharmacokinetic studies.
| Evidence Dimension | Hepatic metabolic pathway partitioning |
|---|---|
| Target Compound Data | All-trans acitretin: multiple metabolic routes (alpha-oxidation, chain shortening, O-demethylation, glucuronidation) in perfused rat liver |
| Comparator Or Baseline | 13-cis acitretin (isoacitretin): glucuronidation as the major, almost exclusive, metabolic route |
| Quantified Difference | Qualitative pathway dichotomy; the all-trans glucuronide represents one of several competing metabolic pathways, whereas the 13-cis glucuronide is the dominant terminal metabolite |
| Conditions | In situ isolated perfused rat liver model (Xenobiotica, 1992) |
Why This Matters
Procurement of the correct stereoisomer reference standard is essential to avoid misidentification in HPLC-MS/MS assays, as the two isomers share identical molecular mass (502.55 g/mol) and require differentiation by retention time or fragmentation pattern.
- [1] The metabolism of acitretin and isoacitretin in the in situ isolated perfused rat liver. Xenobiotica, 1992. View Source
